1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride
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Overview
Description
1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride is a chemical compound with a complex structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride typically involves multiple steps, starting with the formation of the benzazepine core followed by the introduction of the cyclohexane ring. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
Imeglimin hydrochloride: A glucose-lowering agent targeting mitochondrial bioenergetics.
2',3',4',5'-Tetrahydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]pyrido[4,3-b]indole]: Another spirocyclic compound with potential biological activity.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,5-dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N.ClH/c1-13-12-17(10-6-3-7-11-17)18-14(2)16-9-5-4-8-15(13)16;/h4-5,8-9,13-14,18H,3,6-7,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBZDVGRFKFXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)NC(C3=CC=CC=C13)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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